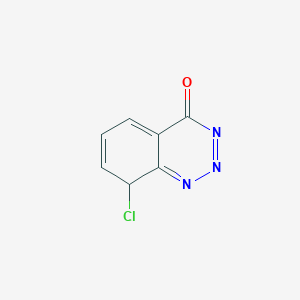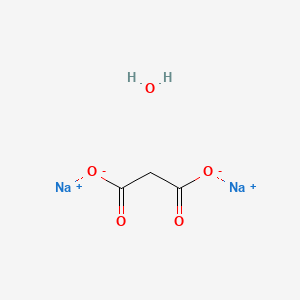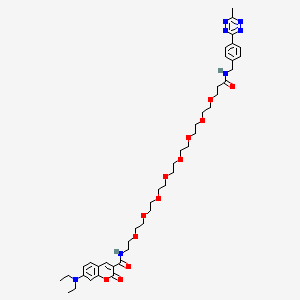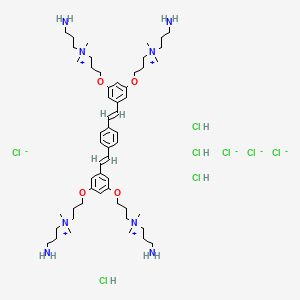
Aep-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aep-IN-3 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields. It is known for its role as an inhibitor of asparaginyl endopeptidase, a cysteine protease found in both mammalian and plant cells. Asparaginyl endopeptidase is involved in various biological processes, including protein degradation and peptide modification.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aep-IN-3 involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modification: The core structure is then modified by introducing various functional groups to enhance its inhibitory activity.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity. Key steps include:
Batch Reactions: Large-scale batch reactions are conducted to form the core structure.
Continuous Flow Reactions: Continuous flow reactions are employed for functional group modifications to enhance efficiency.
Purification and Quality Control: Advanced purification techniques, such as high-performance liquid chromatography, are used to achieve the desired purity. Quality control measures are implemented to ensure consistency in production.
化学反应分析
Types of Reactions
Aep-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, enhancing its inhibitory activity.
Substitution: Substitution reactions are used to introduce different functional groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its inhibitory activity and specificity.
科学研究应用
Aep-IN-3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool for studying the enzymatic activity of asparaginyl endopeptidase and its role in protein degradation.
Biology: this compound is employed in biological studies to investigate the role of asparaginyl endopeptidase in various cellular processes.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases where asparaginyl endopeptidase is implicated, such as cancer and neurodegenerative disorders.
Industry: this compound is used in the development of diagnostic tools and assays for detecting asparaginyl endopeptidase activity.
作用机制
Aep-IN-3 exerts its effects by inhibiting the activity of asparaginyl endopeptidase. The compound binds to the active site of the enzyme, preventing it from cleaving peptide bonds at asparagine residues. This inhibition disrupts various biological processes that rely on asparaginyl endopeptidase activity, leading to therapeutic effects in diseases where the enzyme is overactive.
相似化合物的比较
Aep-IN-3 is unique compared to other inhibitors of asparaginyl endopeptidase due to its high specificity and potency. Similar compounds include:
Aep-IN-1: Another inhibitor with lower specificity and potency compared to this compound.
Aep-IN-2: Similar in structure but less effective in inhibiting asparaginyl endopeptidase.
Legumain Inhibitors: A broader class of inhibitors that target legumain, a related enzyme, but with varying degrees of specificity and potency.
This compound stands out due to its optimized structure, which provides enhanced inhibitory activity and specificity, making it a valuable tool in scientific research and potential therapeutic applications.
属性
分子式 |
C21H21F4N3O4 |
|---|---|
分子量 |
455.4 g/mol |
IUPAC 名称 |
(2S,4R)-N-[(3S)-5-amino-5-oxopent-1-yn-3-yl]-4-fluoro-1-[1-[4-(trifluoromethoxy)phenyl]cyclopropanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H21F4N3O4/c1-2-14(10-17(26)29)27-18(30)16-9-13(22)11-28(16)19(31)20(7-8-20)12-3-5-15(6-4-12)32-21(23,24)25/h1,3-6,13-14,16H,7-11H2,(H2,26,29)(H,27,30)/t13-,14-,16+/m1/s1 |
InChI 键 |
WXTJCPHELGTTJU-FMKPAKJESA-N |
手性 SMILES |
C#C[C@H](CC(=O)N)NC(=O)[C@@H]1C[C@H](CN1C(=O)C2(CC2)C3=CC=C(C=C3)OC(F)(F)F)F |
规范 SMILES |
C#CC(CC(=O)N)NC(=O)C1CC(CN1C(=O)C2(CC2)C3=CC=C(C=C3)OC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)







![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)


